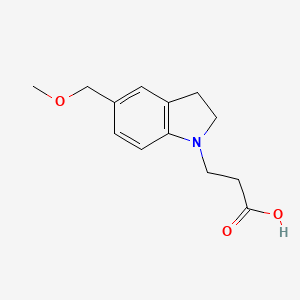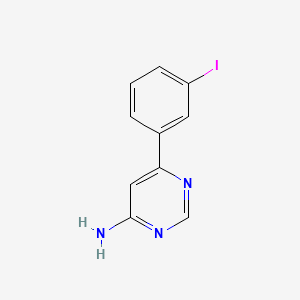
6-(3-Iodophenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Iodophenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an iodophenyl group at the 6-position and an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and 4-chloropyrimidine.
Nucleophilic Substitution: 3-Iodoaniline undergoes nucleophilic substitution with 4-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Iodophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl-substituted pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-Iodophenyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are used in cancer treatment.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 6-(3-Iodophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the active site or an allosteric site of the enzyme, thereby blocking its activity.
Anti-inflammatory Action: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(1H-Imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds also feature a pyrimidine ring and are known for their phosphodiesterase inhibition and antimicrobial activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds share a similar pyrimidine core and are studied for their biological significance.
Uniqueness
6-(3-Iodophenyl)pyrimidin-4-amine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C10H8IN3 |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
6-(3-iodophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8IN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) |
InChI-Schlüssel |
SQRGVMJSVGKGSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=CC(=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


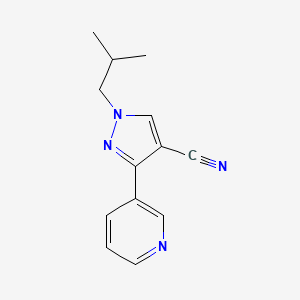
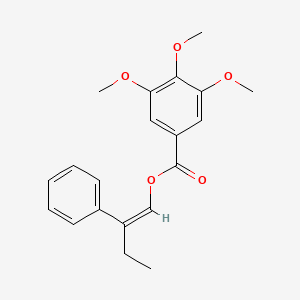
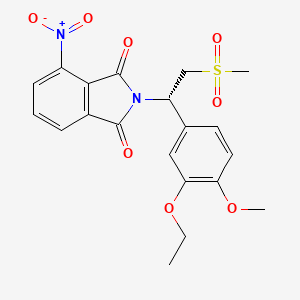
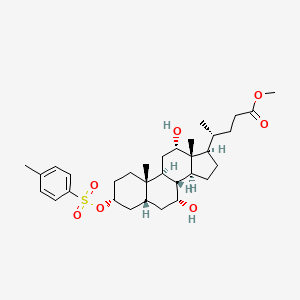

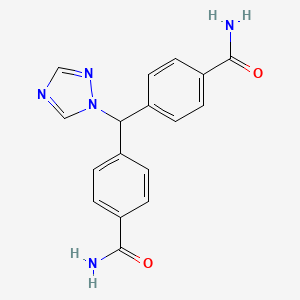
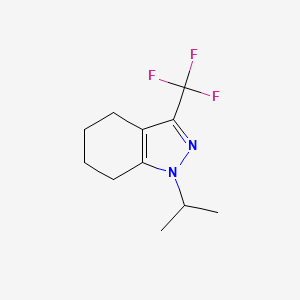
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
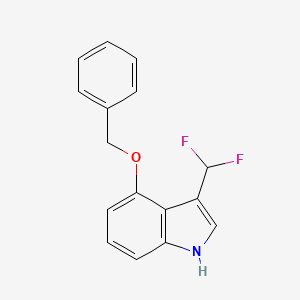
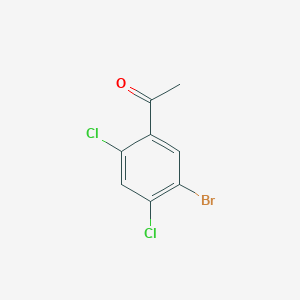


![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)
